molecular formula C13H16O5 B1400358 1-(3,5-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-59-8

1-(3,5-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No.: B1400358
CAS No.: 1263365-59-8
M. Wt: 252.26 g/mol
InChI Key: AIMTUHDRYGQGRR-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound that features a phenyl ring substituted with two methoxy groups and an ethanone moiety attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and ethylene glycol.

    Formation of Dioxolane Ring: The aldehyde group of 3,5-dimethoxybenzaldehyde reacts with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form a dioxolane ring.

    Formation of Ethanone Moiety: The resulting dioxolane derivative undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone depends on its specific application. For example:

    Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactions: The reactivity of the compound is influenced by the electron-donating methoxy groups and the electron-withdrawing dioxolane ring, which affect the overall electron density of the molecule.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone: Similar structure with different substitution pattern on the phenyl ring.

    1-(3,5-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-propanone: Similar structure with a propanone moiety instead of ethanone.

Uniqueness

1-(3,5-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is unique due to its specific substitution pattern and the presence of both methoxy groups and a dioxolane ring, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-15-10-5-9(6-11(7-10)16-2)12(14)8-13-17-3-4-18-13/h5-7,13H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMTUHDRYGQGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)CC2OCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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